Ethyl 7-ethoxy-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate
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Description
Ethyl 7-ethoxy-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C26H31N3O5 and its molecular weight is 465.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Chemical Properties
- The development of novel synthetic routes for similar spiropiperidine lactams, which act as acetyl-CoA carboxylase inhibitors, has been reported. These compounds were synthesized through a multi-step process, emphasizing the importance of efficient synthetic strategies for complex molecules (Huard et al., 2012).
Biological Activities and Applications
- Research on compounds with similar structures has shown potential biological activities, including antimicrobial properties. For example, derivatives of related chemical frameworks have demonstrated excellent biocidal properties against a range of bacteria and fungi (Youssef et al., 2011).
- Another study explored the synthesis of derivatives that could serve as scaffolds for further chemical modifications, leading to the discovery of compounds with potential scientific applications in pharmacology (Mohamed, 2021).
Potential for Drug Development
- Spiropiperidines, similar to the compound , have been investigated for their affinity towards σ-receptors, suggesting a potential for developing subtype-selective ligands for therapeutic applications (Maier & Wünsch, 2002).
- Additionally, the synthesis of spiro compounds related to Ethyl 7-ethoxy-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate could yield new central nervous system agents, highlighting the versatility of spiro compounds in drug design (Bauer et al., 1976).
Properties
IUPAC Name |
ethyl 7-ethoxy-2-(2-hydroxy-5-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O5/c1-4-32-23-8-6-7-18-21-16-20(19-15-17(3)9-10-22(19)30)27-29(21)26(34-24(18)23)11-13-28(14-12-26)25(31)33-5-2/h6-10,15,21,30H,4-5,11-14,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZDQRHHGOGIHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CCN(CC3)C(=O)OCC)N4C2CC(=N4)C5=C(C=CC(=C5)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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